molecular formula C10H11BrO2S B13634625 1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione

1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione

Cat. No.: B13634625
M. Wt: 275.16 g/mol
InChI Key: LHPOMACJHDTLHC-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione is a diketone derivative featuring a brominated thiophene ring. Thiophene-based compounds are known for their electron-rich aromatic systems, which are critical in organic electronics and pharmaceuticals. The bromine substituent likely enhances electrophilic reactivity and influences solubility compared to non-halogenated analogs.

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione

InChI

InChI=1S/C10H11BrO2S/c1-6(2)7(12)5-8(13)9-3-4-10(11)14-9/h3-4,6H,5H2,1-2H3

InChI Key

LHPOMACJHDTLHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)C1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione can be achieved through several synthetic routes. One common method involves the bromination of thiophene followed by the introduction of the 4-methylpentane-1,3-dione moiety. The reaction typically proceeds under mild conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the carbonyl groups in the 1,3-dione moiety can lead to the formation of corresponding alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols derived from the reduction of the 1,3-dione moiety.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atom and the thiophene ring play crucial roles in the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (CAS 114433-94-2)

Molecular Formula : C₁₂H₁₃FO₂
Molecular Weight : 208.23 g/mol
Physical Properties :

  • Boiling Point: 300.4°C at 760 mmHg
  • Density: 1.103 g/cm³
  • Appearance: Light yellow liquid or white crystalline solid (discrepancy noted, possibly due to purity or measurement conditions) Applications:
  • Intermediate in Rosuvastatin synthesis .
  • Used in pharmaceuticals, electronics, and plastics due to thermal stability (stable in extreme environments) .
    Key Features :
  • High thermal and chemical resistance .
  • Low environmental impact, aligning with sustainable practices .

1-(Furan-2-yl)-4-methylpentane-1,3-dione

Molecular Formula : C₁₀H₁₂O₃
Molecular Weight : 180.20 g/mol
Physical Properties :

  • Purity: 95% .
  • Price: €659 for 500 mg (laboratory-grade) .
    Applications :
  • Specialized laboratory reagent.
    Key Features :
  • Furan ring introduces oxygen heteroatom, altering electronic properties compared to thiophene or phenyl derivatives.

1-(4-Chlorophenyl)-4-methylpentane-1,3-dione (CID 63319517)

Molecular Formula : C₁₂H₁₃ClO₂
Molecular Weight : 224.68 g/mol
Structural Features :

  • Chlorine substituent increases molecular weight and polarizability compared to fluorine .
    Key Features :
  • Predicted higher reactivity in electrophilic substitution due to chlorine’s electron-withdrawing effect.

1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS 1311197-91-7)

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Applications Key Features
1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione Not provided ~250 (estimated) Not available ~1.2 (estimated) Organic electronics (inferred) Bromothiophene enhances reactivity and conjugation
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione C₁₂H₁₃FO₂ 208.23 300.4 1.103 Pharmaceuticals, plastics High thermal stability, low environmental impact
1-(Furan-2-yl)-4-methylpentane-1,3-dione C₁₀H₁₂O₃ 180.20 Not reported Not reported Laboratory use Expensive, high-purity reagent
1-(4-Chlorophenyl)-4-methylpentane-1,3-dione C₁₂H₁₃ClO₂ 224.68 Not reported Not reported Research intermediate Chlorine increases reactivity

Research Findings and Implications

  • Electronic Effects : The bromothiophene moiety in the target compound likely improves π-conjugation compared to phenyl or furan derivatives, making it suitable for optoelectronic applications.
  • Solubility and Reactivity : Bromine’s larger atomic size may reduce solubility in polar solvents compared to fluorine analogs but enhance electrophilic substitution rates .
  • Thermal Stability : Fluorophenyl analogs exhibit stability up to 300°C , suggesting bromothiophene derivatives may have comparable or slightly lower stability due to bromine’s weaker C-Br bond.

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